[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyri midin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid is a complex organic compound with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and phosphorylation. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, minimizing waste, and ensuring consistent quality. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes and as a probe for understanding enzyme mechanisms. Its structural features allow it to interact with various biomolecules, making it useful in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis and function makes it a candidate for drug development.
Industry
In the industrial sector, [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid is used in the production of specialty chemicals and as a reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid involves its interaction with nucleic acids and enzymes. It can inhibit nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations. The compound may also inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid
- [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid
Uniqueness
The uniqueness of [(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid lies in its specific structural arrangement and functional groups, which confer distinct reactivity and biological activity. Its ability to interact with nucleic acids and enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H28N10O13P2 |
---|---|
Molecular Weight |
666.4 g/mol |
IUPAC Name |
[4-amino-2-[[4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-9(21)12(41-43(32,33)34)6(39-16)3-38-4-7-13(42-44(35,36)37)10(22)17(40-7)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30) |
InChI Key |
ICCNTHLFMSAJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.